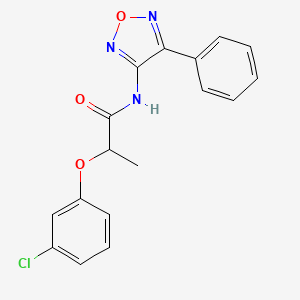
2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide, commonly referred to as CPOX, is a synthetic compound that has been used in a variety of scientific research applications. It is a useful tool in the laboratory due to its unique properties, including its ability to form stable complexes with metal ions and its ability to act as a ligand for proteins. CPOX has been used in studies of enzymatic activity, protein-protein interactions, and drug delivery.
科学的研究の応用
CPOX has been used in a variety of scientific research applications. It has been used in studies of enzymatic activity, protein-protein interactions, and drug delivery. CPOX has also been used in studies of metal ion binding, as it is capable of forming stable complexes with metal ions. Additionally, CPOX has been used as a ligand for proteins, as it is capable of binding to proteins in a specific manner.
作用機序
CPOX is capable of forming stable complexes with metal ions due to its ability to coordinate with metal ions via its nitrogen and oxygen atoms. Additionally, CPOX is capable of binding to proteins in a specific manner due to its ability to interact with the amino acid residues of proteins. This interaction enables CPOX to act as a ligand for proteins, which can be used to study protein-protein interactions.
Biochemical and Physiological Effects
CPOX has been used in a variety of scientific research applications, but its biochemical and physiological effects are not well understood. It is likely that CPOX has some effect on the biochemical and physiological processes of the body, but further research is needed to determine the exact effects.
実験室実験の利点と制限
CPOX has several advantages for use in laboratory experiments. It is easy to synthesize, has a high purity product, and is capable of forming stable complexes with metal ions and acting as a ligand for proteins. Additionally, CPOX is relatively inexpensive and is readily available. However, CPOX also has several limitations for use in laboratory experiments. It is not well understood how CPOX affects biochemical and physiological processes, and it is not known if it has any toxic effects.
将来の方向性
CPOX has several potential future applications. It could be used in drug delivery systems, as it is capable of forming stable complexes with metal ions and acting as a ligand for proteins. Additionally, further research could be conducted to determine the biochemical and physiological effects of CPOX and its potential toxic effects. Finally, CPOX could be used in studies of protein-protein interactions, as it is capable of binding to proteins in a specific manner.
合成法
CPOX can be synthesized via a three-step process. The first step involves the reaction of 4-phenyl-1,2,5-oxadiazol-3-yl chloride with 3-chlorophenol in the presence of a base. The second step involves the reaction of the resulting product with propanoyl chloride in the presence of a base. The final step involves the reaction of the resulting product with sodium bicarbonate in the presence of a base. The entire synthesis process can be completed in a few hours and yields a high purity product.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11(23-14-9-5-8-13(18)10-14)17(22)19-16-15(20-24-21-16)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZZWRKFLMNCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B6417439.png)
![6-butyl-4-(3-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6417443.png)
![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6417446.png)
![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6417458.png)
![4-[3-(2-methanesulfonamidophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6417463.png)
![2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol](/img/structure/B6417466.png)
![2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6417472.png)
![N-(4-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6417475.png)
![3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B6417479.png)
![N-(4-{[(4-phenoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6417494.png)
![8-{2-[(3-methoxyphenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417502.png)
![4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6417521.png)
![N-(4-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6417529.png)
![5-tert-butyl-7-chloro-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6417537.png)